2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-17-8-6-12(7-9-17)14(10-16)11-2-4-13(15)5-3-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDOCFAKJMLTLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C(C#N)C2=CC=C(C=C2)Cl)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate imine, which is subsequently converted to the desired acetonitrile compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Production of primary amines or other reduced forms.
Substitution: Generation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile exhibit antidepressant-like effects. A study demonstrated that modifications to the piperidine ring can enhance the compound's efficacy in treating depression models in rodents. The mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Case Study:
In a controlled experiment, varying doses of the compound were administered to mice subjected to stress-induced depression models. Results showed a significant reduction in depressive behaviors at optimal doses, supporting its potential as an antidepressant candidate.
2. Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines. Research has shown that it induces apoptosis (programmed cell death) in MCF-7 cells, suggesting a mechanism that disrupts cellular proliferation pathways .
Data Table: Anticancer Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Induction of apoptosis |
| Control (Doxorubicin) | 5 | DNA intercalation |
| Control (Paclitaxel) | 10 | Microtubule stabilization |
Organic Synthesis Applications
1. Synthesis of Bioactive Scaffolds
The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further modifications, facilitating the development of new pharmaceuticals .
Case Study:
A multi-step synthesis involving this compound led to the successful creation of novel heterocycles with antibacterial properties. The reaction conditions were optimized to achieve high yields with minimal side products.
2. Ligand Development for Catalysis
In coordination chemistry, this compound has been explored as a ligand for metal complexes used in catalysis. Its ability to form stable complexes enhances catalytic activity in various reactions, including cross-coupling and oxidation reactions .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
Pyridazine Derivatives
- Compound 37 : 2-(4-Chlorophenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile ()
- Structure : Replaces the piperidinylidene group with a pyridazine ring bearing a phenylthio substituent.
- Properties : Melting point 163–165°C; IR peaks at 2247 cm⁻¹ (C≡N stretch) and 1570 cm⁻¹ (aromatic C=C).
- Activity : Exhibits fungicidal and antibacterial activity, attributed to the electron-deficient pyridazine core and sulfur linkage .
Indolin-2-ylidene Derivatives
- (E)-2-(4-Chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (1ai) () Structure: Features an indolin-2-ylidene group with a ketone at position 3. Synthesis: Prepared via oxidative cyclization (82% yield) using EtOAc/hexane chromatography . Applications: Potential use in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules.
Piperazine/Piperidine Derivatives
- 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile () Structure: Substitutes the unsaturated piperidinylidene with a saturated piperazine ring.
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile ()
Bioactive Acetonitrile Derivatives
Diclazuril ()
- Structure : 2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile.
- Applications : Veterinary use against coccidiosis in poultry and livestock .
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile ()
- Structure: Contains amino and methyl groups on the benzene ring.
- Properties : Melting point 150.5°C; logP 4.12; water solubility 2.293 mg/L at 25°C.
- Applications : Impurity in closantel sodium salt, an anthelmintic drug .
Biological Activity
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine moiety, which is known for its versatility in drug design. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antitumor Activity : Some studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Properties : Certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism or inflammatory processes.
- Receptor Interaction : It might interact with specific receptors in the central nervous system, contributing to its neuroprotective effects.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Antitumor Study : A study conducted on a series of piperidine derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating significant potency compared to standard chemotherapeutics .
- Anti-inflammatory Research : In a model of induced inflammation, a derivative was shown to reduce pro-inflammatory cytokine levels significantly, suggesting its potential as an anti-inflammatory agent .
- Neuroprotection : Research involving neuroblastoma cells demonstrated that the compound could reduce cell death caused by oxidative stress, indicating a protective role against neurodegeneration .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed to prepare 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-ylidene)acetonitrile, and what reaction conditions are critical for successful synthesis?
- The compound can be synthesized via condensation reactions under basic conditions. For example, sodium ethoxide in ethanol facilitates the formation of similar nitrile derivatives by reacting halogenated ketones with acetonitrile precursors . Key steps include controlling stoichiometry, temperature (e.g., reflux in ethanol), and purification via recrystallization using solvents like dichloromethane .
Q. Which spectroscopic methods are essential for characterizing this compound, and what structural features do they confirm?
- IR spectroscopy identifies the nitrile group (C≡N stretch at ~2248 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) . ¹H-NMR (500 MHz, CDCl₃) resolves the 1-methylpiperidinylidene moiety (δ 0.25 ppm for trimethylsilyl groups in analogous structures) and chlorophenyl protons (δ 7.41 ppm) . Mass spectrometry confirms molecular weight and fragmentation patterns.
Q. What purification techniques are recommended post-synthesis, and how do solvent choices affect yield?
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (using acetonitrile or ethanol) are standard. Solvent polarity must balance purity and yield; polar solvents like ethanol improve crystal formation but may reduce yields due to solubility limitations .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, and what challenges arise in crystallizing such nitrile-based molecules?
- X-ray crystallography provides precise bond angles and spatial arrangements, critical for confirming the piperidinylidene geometry and chlorophenyl orientation. Challenges include obtaining high-quality crystals due to flexible substituents; slow evaporation of dichloromethane/hexane mixtures is often effective . For example, a derivative crystallized in monoclinic with , , and .
Q. What computational strategies predict physicochemical properties (e.g., pKa, logP) for nitrile derivatives, and how do they align with experimental data?
- DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties, while QSAR models estimate logP and solubility. Predicted pKa values (e.g., 0.21±0.10) for analogous nitriles correlate with experimental titration data but may require calibration for steric effects from the piperidinylidene group .
Q. How do researchers reconcile contradictions in reported melting points or spectral data across studies on similar chlorophenyl acetonitriles?
- Discrepancies often arise from polymorphism or impurities. Cross-validation using multiple techniques (e.g., DSC for melting behavior, 2D-NMR for regiochemistry) is critical. For instance, IR and ¹H-NMR comparisons with reference spectra (e.g., 1586 cm⁻¹ for C=N stretches) help identify batch inconsistencies .
Q. What strategies improve regioselectivity in forming the 1-methylpiperidin-4-ylidene moiety during synthesis?
- Steric directing groups and Lewis acid catalysts (e.g., ZnCl₂) enhance regioselectivity. Optimizing reaction time and temperature (e.g., 60–80°C) minimizes byproducts like tautomeric isomers. For example, electrophilic substitution at the piperidine nitrogen is favored under anhydrous conditions .
Methodological Notes
- Synthetic Optimization : Use DoE (Design of Experiments) to map the impact of solvent polarity, base strength, and reaction time on yield .
- Data Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to confirm assignments .
- Crystallization Troubleshooting : Add nucleation seeds or employ anti-solvent diffusion (e.g., layering hexane over a dichloromethane solution) to improve crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
